tert-ブチル (1-(4-アミノフェニル)ピペリジン-4-イル)カルバメート

概要

説明

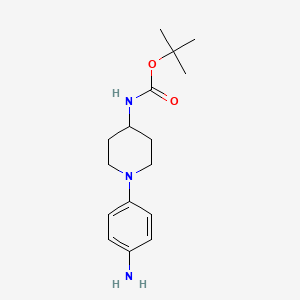

tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 4-aminophenyl group. This compound is often used as a building block in organic synthesis and has applications in medicinal chemistry and drug development.

科学的研究の応用

Chemistry: tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and is valuable in the development of new chemical entities .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is often employed in the design of ligands for receptor binding studies and enzyme inhibition assays .

Medicine: It is used as a scaffold for designing molecules with therapeutic potential, including those targeting neurological disorders and cancer .

Industry: In the pharmaceutical industry, tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate is used in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the production of fine chemicals and specialty chemicals .

作用機序

Target of Action

It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .

Mode of Action

The mode of action of tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, such as that provided by this compound, can impact the 3D orientation of the PROTAC and thus the formation of the ternary complex .

Biochemical Pathways

As a component of protacs, this compound would be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .

Result of Action

The result of the action of tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate, when used in PROTACs, is the degradation of the target protein. This can lead to the modulation of cellular processes depending on the function of the degraded protein .

生化学分析

Biochemical Properties

It is suggested that this compound may play a role in the development of protein degraders, impacting the 3D orientation of the degrader and thus ternary complex formation .

Cellular Effects

It is known that similar compounds can have significant effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been observed to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been observed to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been observed to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been observed to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate typically involves the reaction of 4-aminophenylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

化学反応の分析

Types of Reactions:

Oxidation: tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted piperidine derivatives.

類似化合物との比較

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Comparison: tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the tert-butyl group can influence the compound’s lipophilicity and stability, making it more suitable for certain applications .

生物活性

tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate, also known by its IUPAC name, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₁₆H₂₅N₃O₂

- Molecular Weight : 291.39 g/mol

- CAS Number : 392335-22-7

- Purity : 95%

The biological activity of tert-butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. It has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease.

Key Mechanisms:

- Acetylcholinesterase Inhibition : The compound exhibits significant inhibition of acetylcholinesterase (AChE), which is crucial for the regulation of acetylcholine levels in the brain. This action may enhance cholinergic signaling, providing therapeutic effects in cognitive disorders.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, particularly through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in neuroinflammation.

- Neuroprotection : The compound has shown protective effects against beta-amyloid-induced toxicity in neuronal cells, suggesting a role in mitigating the pathological processes associated with Alzheimer's disease.

In Vitro Studies

Several studies have evaluated the biological activity of tert-butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate using various in vitro models:

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for understanding the systemic effects of the compound:

- Alzheimer's Disease Models : In scopolamine-induced models, treatment with the compound led to a significant reduction in Aβ plaque formation compared to control groups, indicating potential efficacy in cognitive enhancement and neuroprotection.

Case Studies

A notable case study involved the evaluation of tert-butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate in a preclinical model of Alzheimer's disease:

- Study Design : Mice were administered varying doses of the compound over four weeks.

- Results : Behavioral tests indicated improved memory and learning capabilities in treated mice compared to controls. Histological analysis revealed reduced Aβ deposition and decreased markers of neuroinflammation.

特性

IUPAC Name |

tert-butyl N-[1-(4-aminophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-8-10-19(11-9-13)14-6-4-12(17)5-7-14/h4-7,13H,8-11,17H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNOWFDLCFGFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。